molecular formula C17H20N6O3 B11491060 N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11491060
M. Wt: 356.4 g/mol
InChI Key: ZJDZISFJIXQMGK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring via a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Butanamide Chain: The benzimidazole derivative is then reacted with a suitable butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.

    Introduction of Pyrazole Ring: The final step involves the reaction of the intermediate with 3,5-dimethyl-4-nitro-1H-pyrazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the pyrazole ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the nitro group on the pyrazole ring.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the dimethyl and nitro groups on the pyrazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C17H20N6O3/c1-11-17(23(25)26)12(2)22(21-11)9-5-8-16(24)18-10-15-19-13-6-3-4-7-14(13)20-15/h3-4,6-7H,5,8-10H2,1-2H3,(H,18,24)(H,19,20)

InChI Key

ZJDZISFJIXQMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NCC2=NC3=CC=CC=C3N2)C)[N+](=O)[O-]

Origin of Product

United States

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